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molecular formula C7H11ClO4 B119368 Diethyl chloromalonate CAS No. 14064-10-9

Diethyl chloromalonate

Cat. No. B119368
M. Wt: 194.61 g/mol
InChI Key: WLWCQKMQYZFTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05273993

Procedure details

To a solution of 6.9 g (0.3 mole) of sodium pellets dissolved in 400 ml of absolute ethanol was successively added a solution of 37.9 g (0.305 mole) of guaiacol in 50 ml of ethanol followed by a solution of 68.1 g (0.35 mole) of diethylchloromalonate in 50 ml of ethanol. The mixture was heated at reflux for 28 hr and then stirred at ambient temperature for 3 days. The mixture was filtered and the filtrate was concentrated. The residue was partitioned between salt water and ethyl ether. The layers were separated and the aqueous layer was extracted twice with 150 ml portions of ethyl ether. The combined organic layers were washed with brine, dried (sodium sulfate0 and concentrated to give a yellow oil. The oil was subjected to vacuum distillation and 66.6 g (79%) of the title compound was collected as a clear oil, bp 136°-153° C. at 0.3 mm.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
68.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([O:9][CH3:10])[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:11]([O:13][C:14](=[O:22])[CH:15](Cl)[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH3:12]>C(O)C>[CH2:11]([O:13][C:14](=[O:22])[CH:15]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[O:9][CH3:10])[C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH3:12] |^1:0|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
37.9 g
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
68.1 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)Cl)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 28 hr
Duration
28 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between salt water and ethyl ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 150 ml portions of ethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate0
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
DISTILLATION
Type
DISTILLATION
Details
The oil was subjected to vacuum distillation and 66.6 g (79%) of the title compound
CUSTOM
Type
CUSTOM
Details
was collected as a clear oil, bp 136°-153° C. at 0.3 mm

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
C(C)OC(C(C(=O)OCC)OC1=C(C=CC=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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